

Chemical structure and properties of Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Yadanzioside C	
Cat. No.:	B15592147	Get Quote

Yadanzioside C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

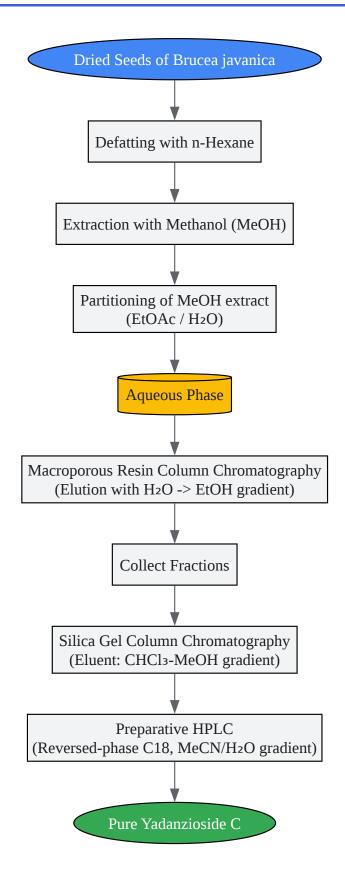
Abstract

Yadanzioside C is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of **Yadanzioside C**. It includes a summary of its spectral data, a detailed hypothetical experimental protocol for its isolation, and a discussion of its potential as a therapeutic agent, particularly in the context of oncology. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Yadanzioside C belongs to the complex family of quassinoids, which are highly oxygenated, degraded triterpenes. The core structure is a picrasane-type skeleton, characterized by a fused four-ring system. A key feature of **Yadanzioside C** is the presence of a glucose moiety attached to the aglycone, classifying it as a glycoside.

The definitive structure of **Yadanzioside C** was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical transformations.


Table 1: Physicochemical and Spectroscopic Data for Yadanzioside C

Property	Value
Molecular Formula	C34H44O17
Molecular Weight	724.7 g/mol
Appearance	Amorphous powder
Optical Rotation	Data not available in search results
Melting Point	Data not available in search results
¹H NMR (Pyridine-d₅)	Specific chemical shift data not available in search results
¹³ C NMR (Pyridine-d₅)	Specific chemical shift data not available in search results
Mass Spectrometry	Specific fragmentation data not available in search results

Experimental Protocols Hypothetical Isolation and Purification of Yadanzioside C

The following is a generalized protocol for the isolation of **Yadanzioside C** from Brucea javanica seeds, based on common phytochemical extraction techniques for quassinoids.

Click to download full resolution via product page

Figure 1: Isolation workflow for Yadanzioside C.

Methodology:

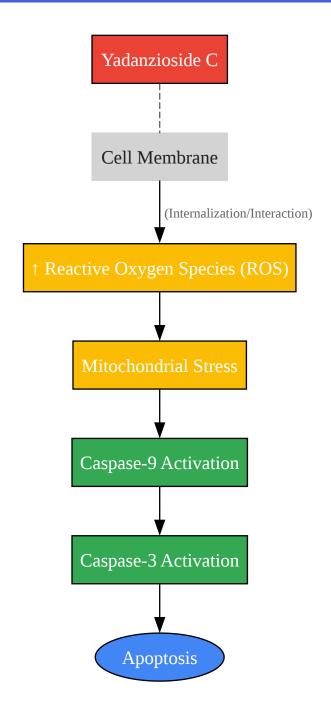
- Preparation of Plant Material: Dried and powdered seeds of Brucea javanica are first defatted by maceration or Soxhlet extraction with n-hexane to remove lipids.
- Extraction: The defatted plant material is then exhaustively extracted with methanol (MeOH) at room temperature. The resulting methanolic extract is concentrated under reduced pressure.
- Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The aqueous phase, containing the more polar glycosides, is retained.
- Chromatographic Separation:
 - The aqueous phase is subjected to column chromatography on a macroporous resin (e.g.,
 Diaion HP-20), eluting with a gradient of water to ethanol to remove highly polar impurities.
 - Fractions enriched with yadanziosides are then further separated by silica gel column chromatography using a chloroform-methanol (CHCl3-MeOH) gradient system.
 - Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a acetonitrile-water (MeCN-H₂O) gradient as the mobile phase to yield pure **Yadanzioside C**.
- Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Mechanism of Action

Quassinoids isolated from Brucea javanica are well-documented for their potent biological activities, including antitumor, antimalarial, and anti-inflammatory effects. While specific studies on **Yadanzioside C** are limited in the public domain, the class of yadanzioside glycosides has demonstrated significant antileukemic activity.

3.1. Antileukemic Activity:

Foundational & Exploratory


Check Availability & Pricing

Initial screenings of yadanziosides A-H, a series including **Yadanzioside C**, have shown promising antileukemic properties. The cytotoxic effects of these compounds are believed to be a key contributor to their anticancer potential.

3.2. Potential Signaling Pathways:

The precise molecular mechanisms of **Yadanzioside C** have not been fully elucidated. However, related quassinoids from Brucea javanica have been shown to induce apoptosis in cancer cells through various signaling pathways. A hypothetical signaling pathway for the induction of apoptosis by a generic quassinoid is depicted below.

Click to download full resolution via product page

Figure 2: Hypothetical apoptosis induction pathway.

It is important to note that this is a generalized pathway and further research is required to determine the specific molecular targets and signaling cascades affected by **Yadanzioside C**.

Future Directions

Yadanzioside C represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:

- Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Yadanzioside C to understand its mode of anticancer activity.
- In Vivo Efficacy: Evaluation of the antitumor efficacy of **Yadanzioside C** in preclinical animal models of leukemia and other cancers.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of derivatives
 of Yadanzioside C to identify key structural features responsible for its bioactivity and to
 optimize its therapeutic potential.

Conclusion

Yadanzioside C is a complex natural product with a unique chemical structure and promising, albeit underexplored, biological activity. This technical guide consolidates the available information on this compound and provides a framework for future research. Further investigation into its pharmacological properties is warranted to fully assess its potential as a therapeutic agent in the fight against cancer and other diseases.

 To cite this document: BenchChem. [Chemical structure and properties of Yadanzioside C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592147#chemical-structure-and-properties-of-yadanzioside-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com